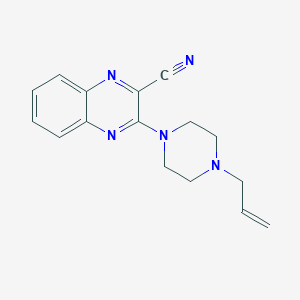

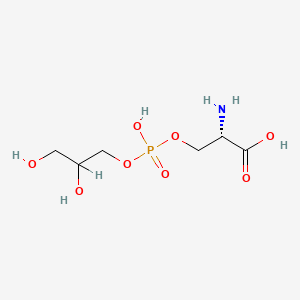

3-(4-(2-Propenyl)-1-piperazinyl)-2-quinoxalinecarbonitrile

Vue d'ensemble

Description

Synthesis Analysis

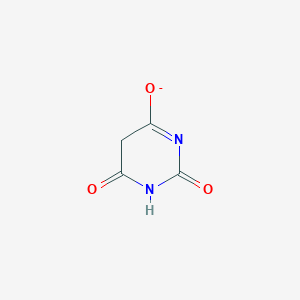

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring system. The exact synthetic route would depend on the available starting materials and the desired yield and purity of the final product. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

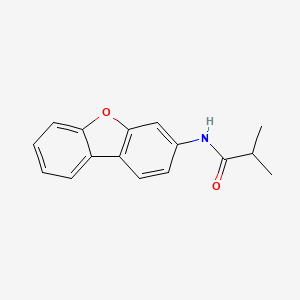

The molecular structure of this compound, as inferred from its name, would be quite complex, featuring multiple ring systems and functional groups. The presence of the quinoxaline and piperazine rings would likely impart significant rigidity to the molecule, while the 2-propenyl and cyano groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The nitrile group could undergo hydrolysis, reduction, or other transformations. The 2-propenyl group could potentially participate in various addition reactions. The piperazine ring could potentially undergo substitutions or other transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Hypoxic-Cytotoxic Agents

Quinoxaline derivatives, including compounds similar to 3-(4-(2-Propenyl)-1-piperazinyl)-2-quinoxalinecarbonitrile, have been studied for their potential as hypoxic-cytotoxic agents. For instance, new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with various substituents have shown promising in vitro activities. These compounds include piperazine derivatives and aniline derivatives, with some showing significant potency and selectivity in biological studies (Ortega et al., 2000).

Synthesis and Properties

The synthesis and properties of 2,3-disubstituted 6-fluoro-7-(4-methyl-1-piperazinyl)-quinoxalines have been explored. These compounds were tested for their in vitro activity against various microbial strains. However, the study found no significant activity in the tested compounds against selected microbial strains (Abdel-Jalil et al., 2000).

Molecular Docking Studies

Novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives have been synthesized and characterized. Molecular docking studies were conducted to understand their binding modes with target proteins for antibacterial and antifungal activities. These studies offer insights into the potential antimicrobial applications of these compounds (Desai et al., 2017).

Stability under Stress Conditions

Research has focused on studying the stability of quinazoline derivatives under stress conditions. This includes examining factors like high temperature, light, oxidants, and hydrolysis in different environments. The findings are essential for understanding the stability and degradation patterns of these substances in various conditions (Gendugov et al., 2021).

Analgesic Activities

Some quinoxaline derivatives, such as (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates, have been explored for their analgesic and anti-inflammatory properties. Studies have found several of these compounds to be more potent than reference compounds, indicating their potential in analgesic applications (Manoury et al., 1979).

Mécanisme D'action

Propriétés

IUPAC Name |

3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5/c1-2-7-20-8-10-21(11-9-20)16-15(12-17)18-13-5-3-4-6-14(13)19-16/h2-6H,1,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOXKFDPDOIUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933702 | |

| Record name | 3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149685-89-2 | |

| Record name | 2-Quinoxalinecarbonitrile, 3-(4-(2-propenyl)-1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149685892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[13-Acetyloxy-1,6-dihydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate](/img/structure/B1230278.png)

![7-(2,3-Dimethoxyphenyl)-5-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1230280.png)

![6-Chloro-2-[(phenylmethylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B1230281.png)

![2-[(4-Acetylamino-phenyl)-(2-benzotriazol-1-yl-acetyl)-amino]-2-(4-methoxy-phenyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide](/img/structure/B1230293.png)

![3-(2,5-dioxo-1-pyrrolidinyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1230294.png)

![methyl (2R,3R,6R)-4-benzoyl-10-(dimethylcarbamoyl)-3-[(4-fluorophenyl)methyl]-9-[[4-(trifluoromethoxy)phenyl]methyl]-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate](/img/structure/B1230295.png)